![molecular formula C17H19IN2O4S B3529248 N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3529248.png)
N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EIGM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to act on certain receptors in the body. N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the activity of certain receptors, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells and induce cancer cell death. In neurobiology, N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the activity of certain receptors in the brain. N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its unique chemical structure, which may make it a potential drug candidate. However, one limitation is that the mechanism of action is not fully understood, which may make it challenging to develop N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide as a therapeutic agent.
Future Directions
There are several future directions for research on N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide and its potential therapeutic applications. Another direction is to explore the use of N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to evaluate the safety and efficacy of N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide in preclinical and clinical trials.
Scientific Research Applications
N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential applications in various fields, including cancer research, neurobiology, and drug development. In cancer research, N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells and induce cancer cell death. In neurobiology, N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential to modulate the activity of certain receptors in the brain. In drug development, N~1~-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O4S/c1-3-24-16-10-6-14(7-11-16)19-17(21)12-20(25(2,22)23)15-8-4-13(18)5-9-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZTAXOJPQPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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